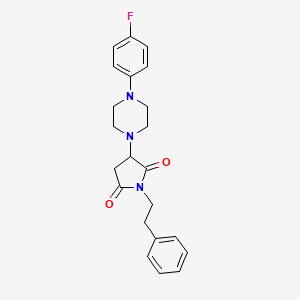

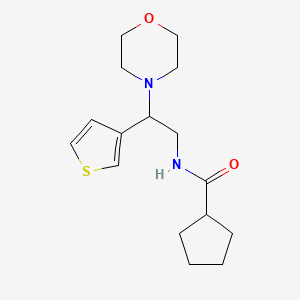

![molecular formula C21H19FN2O3S B2741600 4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide CAS No. 683764-96-7](/img/structure/B2741600.png)

4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide” is a compound used for scientific research . It is also known by registry numbers ZINC000004263999 . This compound is available from various suppliers, including ChemBridge Corporation, Vitas M Chemical Limited, Life Chemicals Inc .

Molecular Structure Analysis

The molecular formula of “4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide” is C21H19FN2O3S. Its molecular weight is 398.45.Aplicaciones Científicas De Investigación

Antiviral Activity

The compound’s structure suggests potential antiviral properties. Researchers have synthesized similar derivatives and screened them for anti-HIV activity against both HIV-1 and HIV-2 strains. These investigations aim to identify compounds that inhibit viral replication in infected cells .

Benzylic Position Reactions

The benzylic position (the carbon adjacent to the benzene ring) is chemically reactive. Reactions at this site include:

- Free Radical Bromination : The benzylic hydrogen can be replaced by a bromine atom using N-bromosuccinimide (NBS) as a reagent. The resulting benzylic radical is resonance-stabilized, allowing for this substitution .

- Nucleophilic Substitution (SN1 or SN2) : Depending on the specific compound, benzylic halides can undergo either SN1 or SN2 reactions. The resonance-stabilized carbocation formed at the benzylic position influences the reaction pathway .

Mecanismo De Acción

Target of Action

The primary target of 4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that the compound interacts with its target, carbonic anhydrase 2, possibly inhibiting its activity . This interaction and potential inhibition can lead to changes in the balance of carbon dioxide and bicarbonate in the body.

Propiedades

IUPAC Name |

4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O3S/c1-24(15-16-5-3-2-4-6-16)28(26,27)20-13-7-17(8-14-20)21(25)23-19-11-9-18(22)10-12-19/h2-14H,15H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTAXOJTBXDDES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

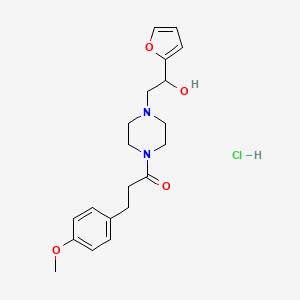

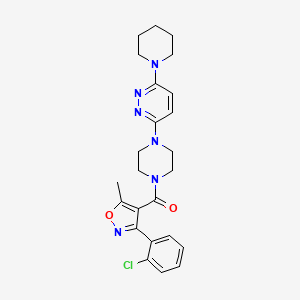

![2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2741519.png)

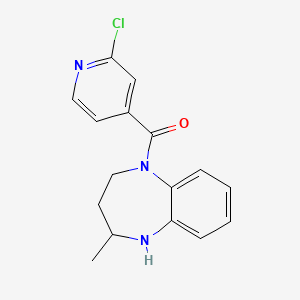

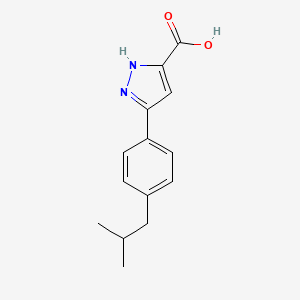

![8-((1-Acetylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2741521.png)

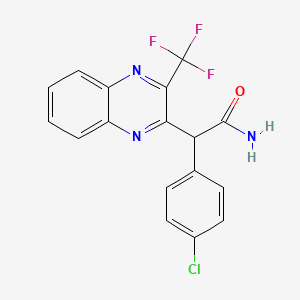

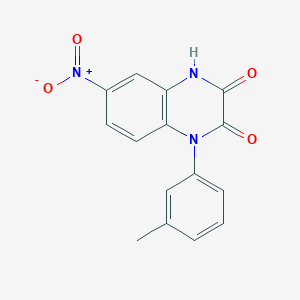

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2741526.png)

![5-methyl-7-(4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2741528.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2741529.png)

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2741532.png)